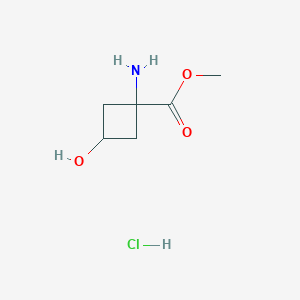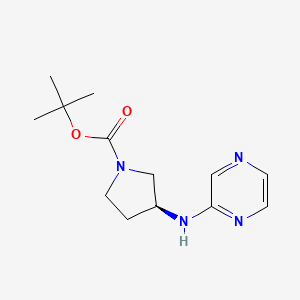
2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study explored the synthesis of novel fluoro-substituted compounds, including pyrimidine derivatives, for their anticancer activity against lung, breast, and CNS cancers. The compounds demonstrated anticancer activity at low concentrations, highlighting their potential as therapeutic agents in oncology (Hammam et al., 2005).
HIV Integrase Inhibitors
Research on dihydroxypyrimidine-4-carboxamides revealed their effectiveness as potent inhibitors of HIV-integrase, a key enzyme required for the replication of the virus. These findings underscore the role of pyrimidine derivatives in developing new antiviral therapies (Pace et al., 2007).
Antimicrobial and Antifungal Agents
Another study synthesized thiopyrimidine and thiazolopyrimidine derivatives, starting from specific ketones, and evaluated their antimicrobial activities. The synthesized compounds exhibited promising antimicrobial properties, suggesting their application in treating bacterial infections (Hawas et al., 2012).
Anion Sensing
Research on pyridopyrimidine-based compounds demonstrated their utility as chemosensors for anion detection, including fluoride, acetate, and cyanides. These findings indicate potential applications in environmental monitoring and safety (Ashraf et al., 2020).
Supramolecular Interactions
A study on the crystal structures of compounds involving aminopyrimidine derivatives highlighted the importance of supramolecular interactions in salts/cocrystals of pyrimidine derivatives, which could inform the design of new materials and drug formulations (Mohana et al., 2023).
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-2-4-12-8-13(18)17-14(16-12)19-9-10-5-3-6-11(15)7-10/h3,5-8H,2,4,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXWSUBERQNVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2940632.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2940635.png)
![1-[3-(2,3-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2940636.png)
![(Z)-2-(pyridin-4-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940637.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)

![1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2940645.png)



![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)
![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)